molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No. B7756681
Key on ui cas rn: 25154-55-6
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Patent
US04345937

Procedure details

o-Nitrophenol (111.2 g., 0.8 mole), 1-bromopropane (98.4 g., 0.8 mole), anhydrous potassium carbonate (121.4 g., 0.88 mole) and any acetone (800 cc) are refluxed for 70 hrs., filtered the reaction mass, the residue was washed with acetone, and the filtrate rotoevaporated. To the residue of the evaporation was added 200 cc of dichloromethane and rotoevaporated again; the residue was washed with 100 cc of water and separated into two layers. The dichloromethane layer was washed with 100 cc of 10% Na2CO3, separated again, washed again with 100 cc of water, and the dichloromethane layer was fractionated under vacuum. The main fraction distilled at 103°-106° C. at 0.2-0.3 mm Hg., giving 130 g. of product (87% yield).
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Br[CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])[CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
111.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
98.4 g
Type
reactant
Smiles
BrCCC
Name
Quantity
121.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, filtered the reaction mass
WASH
Type
WASH
Details
the residue was washed with acetone
CUSTOM
Type
CUSTOM
Details
To the residue of the evaporation
ADDITION
Type
ADDITION
Details
was added 200 cc of dichloromethane
WASH
Type
WASH
Details
the residue was washed with 100 cc of water
CUSTOM
Type
CUSTOM
Details
separated into two layers
WASH
Type
WASH
Details
The dichloromethane layer was washed with 100 cc of 10% Na2CO3
CUSTOM
Type
CUSTOM
Details
separated again
WASH
Type
WASH
Details
washed again with 100 cc of water
DISTILLATION
Type
DISTILLATION
Details
The main fraction distilled at 103°-106° C. at 0.2-0.3 mm Hg
CUSTOM
Type
CUSTOM
Details
, giving 130 g

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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